molecular formula C16H22N4O3S B12236509 N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide

Cat. No.: B12236509
M. Wt: 350.4 g/mol
InChI Key: YJJCQHVGRFIFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced by reacting the quinazolinone intermediate with appropriate piperidine derivatives under controlled conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated quinazolinone derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.

    Signal Transduction Pathways: It may modulate various signal transduction pathways, leading to altered cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4-oxo-3,4-dihydroquinazoline share a similar core structure.

    Piperidine Derivatives: Compounds like 1-methylpiperidine have a similar piperidine ring.

    Sulfonamide Derivatives: Compounds such as methanesulfonamide share the sulfonamide functional group.

Uniqueness

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide is unique due to the combination of the quinazolinone core, piperidine ring, and methanesulfonamide group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)piperidin-3-yl]methanesulfonamide

InChI

InChI=1S/C16H22N4O3S/c1-18-15(21)13-8-4-5-9-14(13)17-16(18)20-10-6-7-12(11-20)19(2)24(3,22)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

YJJCQHVGRFIFOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCCC(C3)N(C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.